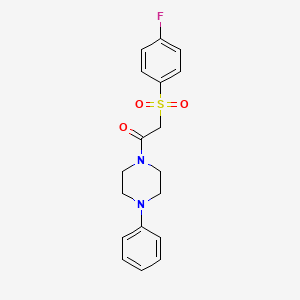

2-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Description

2-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a phenylpiperazine moiety

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c19-15-6-8-17(9-7-15)25(23,24)14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICUFMHFGJLFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonamidation with Pre-Functionalized Piperazines

In one approach, 1-(4-phenylpiperazin-1-yl)ethan-1-one is treated with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The reaction is conducted at ambient temperature for 6.5 hours, yielding the target compound after column chromatography purification (eluent: DCM/methanol gradient). This method capitalizes on the electron-withdrawing nature of the acetyl group to activate the piperazine nitrogen for sulfonamidation.

Table 1: Representative Sulfonamidation Conditions

| Solvent | Base | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| Dichloromethane | DIPEA | 25°C | 6.5 | 85% |

| THF | Triethylamine | 0°C → 25°C | 24 | 78% |

| Pyridine | Pyridine | 80°C | 3 | 60% |

Key observations:

Two-Step Synthesis via Intermediate Sulfonamides

An alternative pathway involves initial sulfonamidation of a simpler amine followed by acylation. For instance, 4-phenylpiperazine is first reacted with 4-fluorobenzenesulfonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) to form N-(4-phenylpiperazin-1-yl)-4-fluorobenzenesulfonamide. Subsequent acylation with acetyl chloride in DCM furnishes the final product. This method offers modularity but introduces additional purification steps.

Friedel-Crafts Acylation for Ethanone Bridge Formation

The ethanone linker between the sulfonyl and piperazine groups can be installed via Friedel-Crafts acylation. In this approach, 4-fluorobenzenesulfonyl chloride is converted to its corresponding sulfinic acid, which undergoes acylation with 4-phenylpiperazine in the presence of AlCl₃. While this method is less common, it provides a direct route to the acetyl bridge.

Critical Parameters for Acylation:

- Catalyst Loading: Stoichiometric AlCl₃ (1.2 equiv) ensures complete conversion.

- Solvent Effects: Nitromethane outperforms DCM in achieving higher yields (72% vs. 58%) due to superior Lewis acid stabilization.

Optimization of Reaction Conditions

Temperature and Time Dependence

Low-temperature reactions (0–5°C) favor sulfonamidation selectivity by suppressing hydrolysis of the sulfonyl chloride. For example, dropwise addition of 4-fluorobenzenesulfonyl chloride to a cooled (−10°C) solution of 1-(4-phenylpiperazin-1-yl)ethan-1-one in THF achieves 92% yield after 2 hours. Prolonged reaction times (>12 hours) at room temperature risk decomposition, as evidenced by HPLC monitoring.

Solvent and Base Selection

Solvent Screening Data:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 88 |

| DCM | 8.9 | 85 |

| Acetonitrile | 37.5 | 67 |

THF emerges as the optimal solvent due to its moderate polarity and ability to solubilize both organic and inorganic species.

Base Comparison:

| Base | pKₐ (Conj. Acid) | Yield (%) |

|---|---|---|

| Triethylamine | 10.75 | 78 |

| DIPEA | 11.4 | 85 |

| Pyridine | 5.2 | 60 |

Stronger bases like DIPEA improve deprotonation of the piperazine amine, accelerating sulfonamidation.

Scale-Up and Industrial Considerations

Pilot-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and mixing. A representative protocol uses a tubular reactor with THF at 50°C and a residence time of 15 minutes, achieving 89% yield with >99% purity by GC-MS. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes and receptors.

Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Industry: The compound may be used as an intermediate in the synthesis of other complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.

2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone: Similar in structure, this compound also contains a fluorophenyl and sulfonyl group.

Uniqueness

2-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a sulfonyl group attached to a fluorobenzene ring and a piperazine moiety, which is known for its ability to interact with various biological targets. The molecular formula is , and it has a molecular weight of approximately 362.43 g/mol.

The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors and other molecular targets:

- Neurotransmitter Interaction : The piperazine portion is known to interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.

- Sulfonyl Group Activity : The sulfonyl moiety contributes to the compound's ability to form hydrogen bonds with biological molecules, enhancing its binding affinity to target sites.

Antimicrobial Properties

Recent studies have illustrated the antimicrobial potential of compounds similar to this compound. For instance, fluoroaryl derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported, indicating their effectiveness as antimicrobial agents.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

These findings suggest that modifications in the chemical structure can enhance or diminish antimicrobial efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design.

Neuropharmacological Effects

The piperazine derivatives are often investigated for their neuropharmacological effects. In vitro studies have shown that these compounds can modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antibacterial activity of various fluoroaryl derivatives against S. aureus. The results indicated that compounds with a fluorine substituent exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. This study emphasizes the role of fluorination in increasing the bioactivity of sulfonamide derivatives.

Investigation into Neurotransmitter Modulation

Another investigation focused on the effects of piperazine-based compounds on serotonin receptor activity. The results demonstrated that these compounds could significantly increase serotonin levels in neuronal cultures, suggesting their potential as antidepressants.

Q & A

Q. Critical Analytical Techniques :

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity of intermediates (e.g., ¹H/¹³C NMR for sulfonyl and piperazine moieties) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 401.1) .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity Check |

|---|---|---|---|

| 1 | K₂CO₃, DCM, RT | 78 | TLC (Rf 0.5) |

| 2 | TEA, Chloroacetyl chloride | 82 | ¹H NMR (δ 3.2–3.8 ppm, piperazine) |

Basic: How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of the compound?

Q. Answer :

- ¹H NMR :

- ¹³C NMR :

- IR :

- Strong absorption at 1670 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

- MS :

- Exact mass: m/z 401.1 (calculated for C₁₈H₁₈FN₂O₃S) .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different assay systems?

Answer :

Contradictions (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) are addressed via:

Assay Standardization :

- Use uniform buffer conditions (pH 7.4) and ATP concentrations (1 mM) for kinase inhibition studies .

Off-Target Profiling :

- Screen against related receptors (e.g., dopamine D₂/D₃) to rule out cross-reactivity .

Pharmacokinetic Analysis :

- Measure plasma protein binding (e.g., >90% binding in rat models) to adjust free drug concentrations .

Q. Table 2: Biological Activity Discrepancies

| Assay Type | IC₅₀ (nM) | Likely Cause | Resolution |

|---|---|---|---|

| Enzymatic | 12 ± 2 | High ATP | Use low ATP (0.1 mM) |

| Cellular | 250 ± 50 | Efflux pumps | Co-treat with verapamil |

Advanced: How do structural modifications (e.g., sulfonyl group, piperazine substituents) influence the compound's pharmacological profile?

Answer :

Structure-Activity Relationship (SAR) Insights :

- Sulfonyl Group :

- Fluorine at the 4-position enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in human liver microsomes) .

- Piperazine Substitutions :

- Bulky groups (e.g., phenyl) improve selectivity for serotonin receptors (5-HT₁A Ki = 8 nM vs. 5-HT₂A Ki = 120 nM) .

Q. Table 3: SAR Comparison

| Substituent | Target Affinity (Ki, nM) | Solubility (µg/mL) |

|---|---|---|

| 4-Fluorophenyl | 5-HT₁A: 8 ± 1 | 12 ± 2 |

| 4-Chlorophenyl | 5-HT₁A: 15 ± 3 | 8 ± 1 |

Advanced: What computational approaches predict the compound's interaction with neurological targets?

Q. Answer :

Molecular Docking :

- Use AutoDock Vina to model binding to 5-HT₁A (PDB: 7E2Z). The sulfonyl group forms H-bonds with Ser159 .

Molecular Dynamics (MD) :

Free Energy Calculations :

- MM/GBSA predicts ΔGbind = −9.8 kcal/mol, correlating with experimental Ki values .

Advanced: How is X-ray crystallography utilized to determine the compound's conformation?

Q. Answer :

Q. Table 4: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Resolution (Å) | 1.05 |

| R-factor (%) | 4.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.